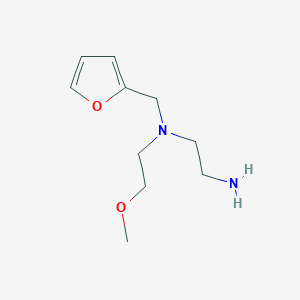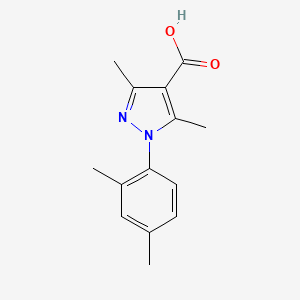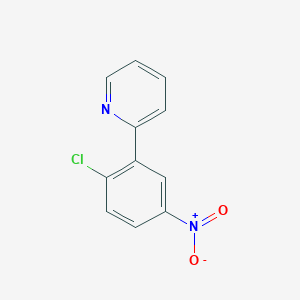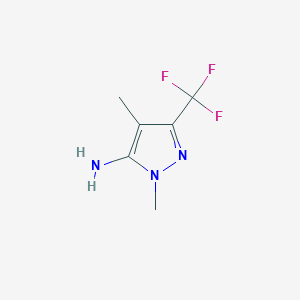![molecular formula C20H23BO4 B1455195 2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde CAS No. 2096339-03-4](/img/structure/B1455195.png)
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
Descripción general
Descripción
The compound is a derivative of boronic acid, which is often used in organic synthesis . Boronic acids are known for their versatility in various chemical reactions, particularly in the Suzuki reaction, a type of cross-coupling reaction .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, have been synthesized through substitution reactions .
Molecular Structure Analysis
The compound likely contains a benzene ring substituted with a benzyloxy group and a tetramethyl-[1,3,2]dioxaborolan-2-yl group. The exact structure would need to be confirmed through spectroscopic techniques such as NMR .
Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. They can undergo nucleophilic and amidation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are typically solid at room temperature .
Aplicaciones Científicas De Investigación
-
- Application : The compound 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which has a similar structure, can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
- Methods of Application : The specific methods of application would depend on the reaction being performed. Typically, this compound would be added to a reaction mixture containing the arene to be borylated, and the reaction would be carried out under conditions suitable for borylation .
- Results or Outcomes : The outcome of the reaction would be the borylated arene or the fluorenylborolane, depending on the specific reaction being performed .
-
- Application : 1-Benzylpyrazole-4-boronic acid pinacol ester, another boronic acid derivative, has been used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Methods of Application : This compound would be dissolved in various alcohols, and the stability of the resulting solutions would be analyzed using liquid chromatography-mass spectrometry (LCMS) .
- Results or Outcomes : The results of these studies would provide information on the stability of boronate esters in different alcohols, which could be useful in the design of new boronate ester-based compounds .
-
- Application : The compound 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
- Methods of Application : The specific methods of application would depend on the reaction being performed. Typically, this compound would be added to a reaction mixture containing the arene to be borylated, and the reaction would be carried out under conditions suitable for borylation .
- Results or Outcomes : The outcome of the reaction would be the borylated arene or the fluorenylborolane, depending on the specific reaction being performed .
-
- Application : 1-Benzylpyrazole-4-boronic acid pinacol ester, another boronic acid derivative, has been used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Methods of Application : This compound would be dissolved in various alcohols, and the stability of the resulting solutions would be analyzed using liquid chromatography-mass spectrometry (LCMS) .
- Results or Outcomes : The results of these studies would provide information on the stability of boronate esters in different alcohols, which could be useful in the design of new boronate ester-based compounds .
-
- Application : The compound 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of following intermediates for generating conjugated copolymers .
- Methods of Application : The specific methods of application would depend on the reaction being performed. Typically, this compound would be added to a reaction mixture containing the arene to be borylated, and the reaction would be carried out under conditions suitable for borylation .
- Results or Outcomes : The outcome of the reaction would be the borylated arene or the fluorenylborolane, depending on the specific reaction being performed .
-
- Application : 1-Benzylpyrazole-4-boronic acid pinacol ester, another boronic acid derivative, has been used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Methods of Application : This compound would be dissolved in various alcohols, and the stability of the resulting solutions would be analyzed using liquid chromatography-mass spectrometry (LCMS) .
- Results or Outcomes : The results of these studies would provide information on the stability of boronate esters in different alcohols, which could be useful in the design of new boronate ester-based compounds .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-10-11-18(16(12-17)13-22)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYUTUPOLUMDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



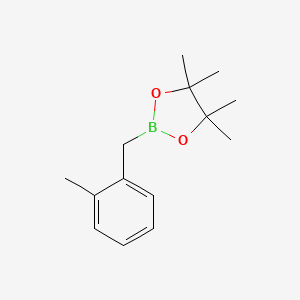
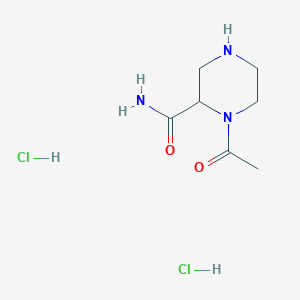
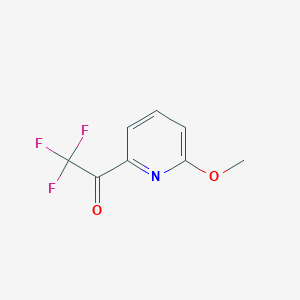
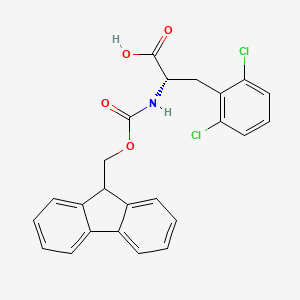
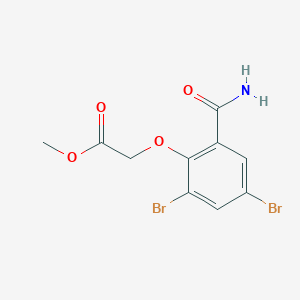
![1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1455120.png)
![2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1455121.png)
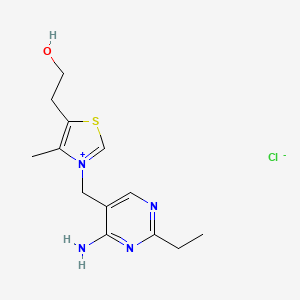
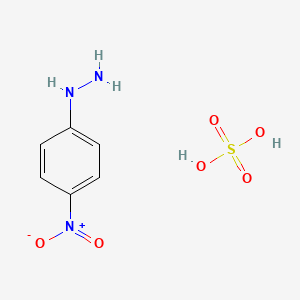
![4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1455129.png)
